KRpTIRR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

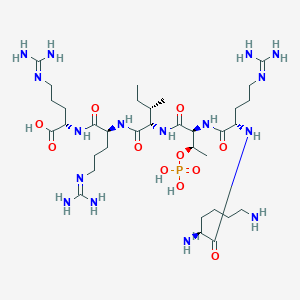

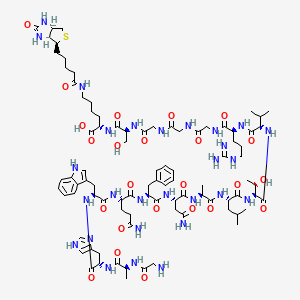

KRpTIRR is a biologically active peptide that contains phosphothreonine and serves as a substrate for phosphatases . It has a molecular weight of 908.99 and a chemical formula of C₃₄H₆₉N₁₆O₁₁P . This compound is primarily used in scientific research for its role in various biochemical processes.

Méthodes De Préparation

KRpTIRR can be synthesized through custom peptide synthesis methods . The synthetic route involves the incorporation of phosphothreonine into the peptide sequence Lys-Arg-Thr-Ile-Arg-Arg. The reaction conditions typically involve room temperature storage and specific handling instructions to maintain the compound’s stability . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .

Analyse Des Réactions Chimiques

KRpTIRR undergoes several types of chemical reactions, primarily involving its role as a phosphatase substrate . Common reagents used in these reactions include various phosphatases that catalyze the dephosphorylation of the phosphothreonine residue. The major product formed from these reactions is the dephosphorylated peptide . The reaction conditions typically involve physiological pH and temperature to mimic biological environments .

Applications De Recherche Scientifique

KRpTIRR has a wide range of scientific research applications. It is used extensively in studies involving protein phosphorylation and dephosphorylation, which are critical processes in cell signaling and regulation . In chemistry, this compound is used as a model substrate to study enzyme kinetics and mechanisms of phosphatases . In biology and medicine, it is used to investigate the role of phosphorylation in various diseases, including cancer and neurodegenerative disorders . Additionally, this compound is used in industrial applications for the development of diagnostic assays and therapeutic agents .

Mécanisme D'action

The mechanism of action of KRpTIRR involves its role as a substrate for phosphatases . Phosphatases recognize the phosphothreonine residue in this compound and catalyze its dephosphorylation, leading to the formation of the dephosphorylated peptide . This process is crucial for regulating various cellular functions, including signal transduction, cell cycle progression, and apoptosis . The molecular targets of this compound include various phosphatases, such as protein phosphatase 2A (PP2A), which play a key role in these pathways .

Comparaison Avec Des Composés Similaires

KRpTIRR is unique due to its specific sequence and the presence of phosphothreonine . Similar compounds include other phosphopeptides that serve as substrates for phosphatases, such as this compound acetate . These compounds share similar biochemical properties but may differ in their specific sequences and applications . The uniqueness of this compound lies in its specific sequence and its role in studying phosphatase activity and regulation .

Propriétés

Numéro CAS |

261159-34-6 |

|---|---|

Formule moléculaire |

C34H69N16O11P |

Poids moléculaire |

909.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C34H69N16O11P/c1-4-18(2)24(29(54)47-21(11-7-15-43-32(37)38)27(52)48-23(31(56)57)13-9-17-45-34(41)42)49-30(55)25(19(3)61-62(58,59)60)50-28(53)22(12-8-16-44-33(39)40)46-26(51)20(36)10-5-6-14-35/h18-25H,4-17,35-36H2,1-3H3,(H,46,51)(H,47,54)(H,48,52)(H,49,55)(H,50,53)(H,56,57)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)(H2,58,59,60)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |

Clé InChI |

VMCXVRCMNDCTEY-KFGZADJESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)

![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)

![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)